molecular formula C14H19NO3 B1318911 tert-Butyl (3-oxo-3-phenylpropyl)carbamate CAS No. 333387-97-6

tert-Butyl (3-oxo-3-phenylpropyl)carbamate

Cat. No.: B1318911
CAS No.: 333387-97-6
M. Wt: 249.3 g/mol
InChI Key: PGVALDZADVCHBZ-UHFFFAOYSA-N
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Description

  • Appearance : White to light yellow powder or crystals .

Molecular Structure Analysis

The molecular structure of tert-butyl (3-oxo-3-phenylpropyl)carbamate consists of a tert-butyl group, a carbamate moiety, and a phenylpropyl ketone. The carbonyl group is disordered over two sites on the five-membered ring .


Chemical Reactions Analysis

  • Coupling Reactions : Cross-coupling reactions with aryl or heteroaryl halides using palladium catalysts .

Physical and Chemical Properties Analysis

  • Solubility : Soluble in organic solvents .

Scientific Research Applications

Synthesis Applications

  • Asymmetric Mannich Reaction : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been utilized in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds. This method offers advantages in terms of purification and waste disposal (Yang, Pan, & List, 2009).

  • Preparation for Diels-Alder Reaction : tert-Butyl carbamate derivatives have been prepared for their use in Diels-Alder reactions, which are key in synthesizing heterocycles and other complex organic compounds (Padwa, Brodney, & Lynch, 2003).

  • Photoredox-Catalyzed Amination : Photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamate derivatives, like tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, has been explored for synthesizing 3-aminochromones under mild conditions. This approach broadens the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

  • Intramolecular Reductive Amination : tert-Butyl carbamate substrates have been used in catalyzed intramolecular reductive amination to form 2-substituted arylpyrrolidines, highlighting their role in the synthesis of chiral compounds (Zhou et al., 2019).

Chemical Properties and Reactions

  • Deprotection with Aqueous Phosphoric Acid : Aqueous phosphoric acid has been found effective for the deprotection of tert-butyl carbamates. This process is mild and selective, useful in the synthesis of various compounds while preserving stereochemical integrity (Li et al., 2006).

  • Crystalline Structure Studies : Studies on the crystalline structures of tert-butyl carbamate derivatives have been conducted to understand their molecular interactions, which are essential in designing new compounds (Baillargeon et al., 2017).

  • Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of tert-butyl carbamate derivatives, have been utilized as building blocks in organic synthesis due to their ability to undergo chemical transformations into useful compounds (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

  • Storage : Store in a cool, dry place .

Properties

IUPAC Name

tert-butyl N-(3-oxo-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVALDZADVCHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591102
Record name tert-Butyl (3-oxo-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333387-97-6
Record name tert-Butyl (3-oxo-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of 3-(tert-butoxycarbonylamino)propanoic acid (1.0 g, 5.3 mmol) in THF (53 mL) was added phenyllithium (9.9 mL, 16 mmol, 1.6 M solution in cyclohexane/ether). After warming slowly to 0° C. and then stirring for 1 hour, the reaction mixture was quenched with saturated NH4Cl (10 mL), diluted with water (70 mL) and extracted with ether. The combined organics were washed with brine (80 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was chromatographed (20% ethyl acetate in hexanes) to provide the product (0.69 g, 59%) as yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Yield
59%

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